molecular formula C25H26FN3O3 B2434488 2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 695218-44-1

2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2434488
CAS No.: 695218-44-1
M. Wt: 435.499
InChI Key: UZSYUEUULHVOJY-UHFFFAOYSA-N
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Description

2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H26FN3O3 and its molecular weight is 435.499. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3/c26-21-7-3-4-8-22(21)27-13-15-28(16-14-27)23(30)17-9-11-18(12-10-17)29-24(31)19-5-1-2-6-20(19)25(29)32/h3-4,7-12,19-20H,1-2,5-6,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSYUEUULHVOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione , also known by its CAS number 183742-23-6, is a complex organic molecule with potential therapeutic applications. Its structure includes a piperazine moiety, which is commonly associated with various biological activities, including antipsychotic and antidepressant effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

C25H28N2O6\text{C}_{25}\text{H}_{28}\text{N}_2\text{O}_6

This structure features a hexahydroisoindole core linked to a piperazine derivative and a fluorophenyl group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities. The following subsections detail specific activities pertinent to this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives. For instance, compounds structurally related to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Case Study : A related isoindole derivative showed IC50 values lower than standard chemotherapeutics such as doxorubicin against MCF7 and HT29 cell lines, suggesting promising anticancer properties .
  • Mechanism : The cytotoxicity is often attributed to the ability of these compounds to induce apoptosis through mitochondrial pathways and inhibit cell proliferation via interference with DNA synthesis .

Antidepressant and Antipsychotic Effects

The piperazine component is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways:

  • Research Findings : Piperazine derivatives have been shown to exhibit anxiolytic and antidepressant-like effects in animal models. For example, modifications in the phenyl ring can significantly enhance binding affinity to serotonin receptors .

Neuroprotective Properties

Emerging evidence suggests that similar compounds may offer neuroprotective benefits:

  • Mechanism : Isoindole derivatives may protect neuronal cells from oxidative stress and excitotoxicity, potentially through antioxidant mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the fluorophenyl group has been linked to enhanced receptor binding and selectivity:

Substituent Effect on Activity
Fluorine on phenylIncreases lipophilicity and receptor affinity
Hexahydroisoindole coreEnhances stability and bioavailability

Toxicity Profile

Toxicity assessments are vital for determining the safety of new compounds. Preliminary studies indicate that derivatives similar to this compound adhere to Lipinski's rule of five, suggesting favorable pharmacokinetic properties:

  • Toxicity Findings : Predicted LD50 values indicate low toxicity levels (class IV-V), which is promising for further development .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Its structural components suggest interactions with various biological targets, making it a candidate for:

  • Anticancer Agents : Preliminary studies indicate that the compound may exhibit cytotoxicity against cancer cell lines, potentially through mechanisms such as enzyme inhibition or receptor modulation.
  • Antidepressant Properties : The piperazine ring is commonly associated with antidepressant activity, suggesting that this compound may influence serotonin receptors, which are crucial in mood regulation.

Research has shown that derivatives of similar structures can exhibit:

  • Antimicrobial Activity : The presence of the fluorophenyl group may enhance the compound's ability to interact with bacterial membranes or enzymes.
  • Neuroprotective Effects : Compounds with similar piperazine structures have been investigated for their neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of similar compounds:

  • Antitumor Activity : A study conducted by the National Cancer Institute assessed various derivatives against human tumor cells, revealing significant growth inhibition rates.
  • Neuropharmacological Studies : Research on piperazine derivatives has shown promise in modulating serotonin receptors, indicating potential antidepressant effects.

Chemical Reactions Analysis

Key Synthetic Steps

The synthesis of this compound involves multi-step organic reactions targeting the formation of its core structural components: the piperazine-1-carbonyl moiety and the isoindole dione framework . Below is a breakdown of critical reaction pathways inferred from analogous syntheses in the literature:

Formation of the Piperazine Moiety

The (2-fluorophenyl)piperazine substructure is likely synthesized through:

  • Nucleophilic aromatic substitution : Introducing the 2-fluorophenyl group via palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) .

  • Carbonylation : Conversion of piperazine to its carbonyl derivative using reagents like phosgene or carbonyl chloride .

Assembly of the Isoindole Dione Core

The isoindole dione skeleton is typically constructed via:

  • Reduction and oxidation : LiAlH₄ reduction of a dione precursor followed by oxidative cleavage (e.g., NaIO₄/RuO₂·H₂O) to generate a diacid intermediate .

  • Dieckmann condensation : Cyclization of the diacid under high-temperature conditions (e.g., acetic anhydride at 120°C) to form the bicyclic isoindole dione .

Coupling Reactions

The phenyl group bearing the piperazine-1-carbonyl substituent is attached to the isoindole dione via:

  • Amide bond formation : Condensation of the piperazine-1-carbonyl fragment with the isoindole dione using coupling agents like EDC or HATU .

  • Palladium-catalyzed cross-coupling : Potential use of Suzuki or Stille coupling if aryl halides are involved .

Reaction Mechanisms and Key Transformations

Reaction Type Mechanistic Highlights Reagents/Conditions Source
Palladium-catalyzed amination Forms aryl piperazine via coupling of aryl halides with piperazine derivatives.Pd catalyst (e.g., Buchwald-Hartwig), base
Hydrolysis of chloropyridazine Converts chloropyridazine to pyridazinone via acid-mediated hydrolysis.Glacial acetic acid, heat
Dieckmann condensation Cyclizes diacids to form bicyclic ketones, a precursor to isoindole dione.Acetic anhydride, 120°C
Saponification Converts esters to carboxylic acids, enabling further functionalization.LiOH·H₂O, aqueous workup
LiAlH₄ reduction Reduces ketones to secondary alcohols, facilitating subsequent oxidative cleavage.LiAlH₄, THF

Structural and Functional Insights

The compound’s design integrates fluorine substitution on the piperazine ring, enhancing lipophilicity and potential target binding. The isoindole dione framework is common in biologically active molecules, suggesting applications in drug discovery (e.g., kinase inhibitors or CNS agents) .

Molecular Data

  • Molecular Formula : C₂₄H₂₁FN₄O₂

  • Molecular Weight : 385.43 g/mol

  • Key Functional Groups : Carbonyl (amide), isoindole dione, fluorinated aromatic ring.

Reactivity and Stability

  • Fluorine’s Role : The 2-fluorophenyl group may participate in hydrogen bonding or π-π interactions, influencing pharmacokinetics.

  • Isoindole Dione Reactivity : Susceptible to nucleophilic attack due to electron-deficient carbonyl groups, enabling further derivatization .

Comparative Analysis of Analogous Syntheses

Compound Class Synthetic Approach Key Reagents Biological Activity
Pyridazinones (T1–T12) Hydrolysis of chloropyridazine → esterification → hydrazide formation.Glacial acetic acid, ethyl bromoacetate, hydrazineMonoamine oxidase inhibition.
Pyrimidine carboxylic acids Palladium-catalyzed amination → esterification → saponification.Pd catalyst, methyl esters, LiOH·H₂ORetinol binding protein antagonists.
Bicyclic isoindole derivatives LiAlH₄ reduction → oxidative cleavage → Dieckmann condensation.LiAlH₄, NaIO₄/RuO₂·H₂O, acetic anhydrideLipofuscin accumulation inhibitors.

Research Implications

This compound’s synthesis reflects trends in medicinal chemistry targeting complex heterocycles. The integration of fluorine and isoindole dione motifs suggests investigations into:

  • Kinase inhibition : Structural motifs common in small-molecule kinase inhibitors .

  • Neurotransmitter modulation : Piperazine derivatives often interact with serotonin or dopamine receptors .

  • Anti-cancer activity : Isoindole diones may induce apoptosis via cell cycle disruption .

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